molecular formula C20H21NO4 B2623888 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide CAS No. 2034600-12-7

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide

Cat. No.: B2623888
CAS No.: 2034600-12-7
M. Wt: 339.391
InChI Key: QPEAMSNBVSEOGX-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a phenoxypropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce hydroxybenzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its hydroxypropyl and phenoxypropanamide moieties provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(24-16-9-4-3-5-10-16)19(22)21-13-20(2,23)18-12-15-8-6-7-11-17(15)25-18/h3-12,14,23H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAMSNBVSEOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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